molecular formula C6H14ClNO2S B1289983 4-(Methylsulfonyl)piperidine hydrochloride CAS No. 479611-96-6

4-(Methylsulfonyl)piperidine hydrochloride

Cat. No.: B1289983
CAS No.: 479611-96-6
M. Wt: 199.7 g/mol
InChI Key: WAMYVXDXUNMQDP-UHFFFAOYSA-N
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Description

4-(Methylsulfonyl)piperidine hydrochloride is an organic compound with the molecular formula C6H14ClNO2S. It is a derivative of piperidine, a six-membered heterocyclic amine, and features a methylsulfonyl group attached to the fourth position of the piperidine ring. This compound is commonly used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science.

Biochemical Analysis

Biochemical Properties

4-(Methylsulfonyl)piperidine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to act as a crosslinking agent for polymers, which can influence the structure and function of proteins . The nature of these interactions often involves the formation of covalent bonds, which can stabilize or modify the activity of the target biomolecules.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic flux . These effects can result in alterations in cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression and subsequent cellular responses . The compound’s ability to form covalent bonds with target molecules is a key aspect of its mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its biochemical activity . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating its potential for sustained biological activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating enzyme activity and gene expression. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating a dose-dependent response.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and the levels of metabolites within cells . The compound’s metabolism can lead to the formation of active or inactive metabolites, influencing its overall biological activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect its localization and accumulation within specific tissues, influencing its efficacy and toxicity.

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. It can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Methylsulfonyl)piperidine hydrochloride can be synthesized through several methods. One common approach involves the reaction of piperidine with nitrososulfonyl fluoride at low temperatures. This reaction requires careful handling due to the reactivity of the reagents involved .

Another method involves the reaction of tert-butyl 4-(methylsulfonyl)piperidine-1-carboxylate with hydrochloric acid in ethyl acetate. The reaction is carried out under ice-cooling conditions, followed by stirring at room temperature. The resulting product is then recrystallized from ethanol to obtain colorless prism crystals .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

4-(Methylsulfonyl)piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The piperidine ring can undergo substitution reactions, where the methylsulfonyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various nucleophiles, such as amines or thiols, can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfone derivatives, while reduction can produce sulfides. Substitution reactions can result in a wide range of functionalized piperidine derivatives .

Scientific Research Applications

4-(Methylsulfonyl)piperidine hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of biological pathways and as a building block for bioactive molecules.

    Medicine: It serves as a precursor for the synthesis of drugs and therapeutic agents.

    Industry: The compound is used in the production of polymers and materials with specific properties.

Comparison with Similar Compounds

4-(Methylsulfonyl)piperidine hydrochloride can be compared with other similar compounds, such as:

    4-(Methylsulfonyl)methylpiperidine hydrochloride: This compound has a similar structure but features a methyl group attached to the sulfonyl group.

    4-(Methanesulfonyl)piperidine: This compound lacks the hydrochloride salt form and has different solubility and reactivity properties.

The uniqueness of this compound lies in its specific functional groups and their influence on the compound’s reactivity and applications.

Properties

IUPAC Name

4-methylsulfonylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2S.ClH/c1-10(8,9)6-2-4-7-5-3-6;/h6-7H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAMYVXDXUNMQDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

479611-96-6
Record name 4-methanesulfonylpiperidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a mixture of tert-butyl 4-(methylsulfonyl)piperidine-1-carboxylate (1.5 g) and ethyl acetate (10 mL) was added dropwise a 4N hydrochloric acid.ethyl acetate solution (2.5 mL) with stirring under ice-cooling. After stirring overnight at room temperature, the precipitated crystals were collected by filtration and washed with ethyl acetate to give 4-(methylsulfonyl)piperidine hydrochloride as crystals (1.08 g, yield 95%). Recrystallization from ethanol gave colorless prism crystals. melting point: 271–272° C.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.5 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(Methylsulfonyl)piperidine hydrochloride

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